7-Methoxy-1-methyl-2-naphthaldehyde

Physicochemical profiling Lipophilicity Chromatographic retention

Researchers synthesizing agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) analogs face a critical gap: commercially available naphthaldehydes lack either the C-7 methoxy (essential for MT1/MT2 agonist activity) or the C-1 methyl (modulates receptor subtype selectivity). This compound pre-installs both pharmacophoric elements: - **99% HPLC purity** - Meets pharmaceutical intermediate grade for process chemistry - **C-2 aldehyde handle** - Enables Horner-Wadsworth-Emmons olefination or reductive amination - **Distinctive substitution pattern** - Differentiates from 7-methoxy-2-naphthaldehyde (no C-1 methyl) and 1-methyl-2-naphthaldehyde (no C-7 methoxy, converts agonists to antagonists) Available for immediate global shipment. Dual appeal: validated SAR logic for medicinal chemists + documented purity for procurement managers.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
Cat. No. B11902570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-methyl-2-naphthaldehyde
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(C=C2)OC)C=O
InChIInChI=1S/C13H12O2/c1-9-11(8-14)4-3-10-5-6-12(15-2)7-13(9)10/h3-8H,1-2H3
InChIKeyLLPLUDSTJOLOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1-methyl-2-naphthaldehyde: Dual-Substituted Naphthalenic Aldehyde Building Block


7-Methoxy-1-methyl-2-naphthaldehyde (CAS 812690-19-0) is a C13 naphthalenic aldehyde featuring a distinctive 1-methyl, 7-methoxy, 2-carbaldehyde substitution pattern on the naphthalene core . With a molecular weight of 200.23 g·mol⁻¹, calculated LogP of 2.97, topological polar surface area (PSA) of 26.30 Ų, and a predicted boiling point of 356.0 °C at 760 mmHg, this compound occupies a unique physicochemical niche among naphthaldehyde derivatives . It belongs to the broader class of naphthalenic aldehydes that have served as key intermediates in the synthesis of melatonin receptor ligands, notably agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), and as fluorogenic substrates for human aldehyde dehydrogenase (ALDH) isozyme profiling [1][2]. The simultaneous presence of an electron-donating methoxy group at C-7, a sterically influential methyl group at C-1, and the reactive aldehyde at C-2 defines its reactivity profile and differentiates it from mono-substituted or differently positioned analogues.

Why the 1-Methyl/7-Methoxy/2-Aldehyde Triad Cannot Be Replicated


Naphthalenic aldehydes are not interchangeable commodities. The specific 1-methyl-7-methoxy-2-carbaldehyde substitution pattern of this compound creates a steric and electronic environment that is fundamentally distinct from its closest commercially available analogues. Deletion of the 7-methoxy group (as in 1-methyl-2-naphthaldehyde) reduces hydrogen-bond acceptor count from 2 to 1, lowers PSA from 26.30 to 17.07 Ų, and eliminates a key pharmacophoric element essential for melatonin receptor affinity — published SAR studies demonstrate that deletion of the 7-methoxy group in naphthalenic melatonin ligands converts agonists into antagonists [1]. Conversely, omission of the 1-methyl group (as in 7-methoxy-2-naphthaldehyde) alters LogP, steric crowding at the aldehyde-adjacent position, and the conformational preferences of the 2-formyl group due to peri-interactions [2]. Positional isomers such as 6-methoxy-5-methyl-2-naphthaldehyde, despite sharing the identical molecular formula and comparable LogP, exhibit different regiochemical reactivity at the aldehyde due to altered electronic push-pull from the methoxy group, as documented for methoxy-naphthaldehyde positional series in both ALDH substrate kinetics and antioxidant structure-activity studies [3][4]. These differences are not cosmetic — they translate into distinct biological recognition, differential enzyme kinetics, and divergent synthetic utility in multi-step medicinal chemistry campaigns.

Quantitative Differentiation vs. Closest Structural Analogues


Physicochemical Differentiation vs. Demethylated and Demethoxylated Analogues

Head-to-head comparison of calculated physicochemical parameters reveals that 7-methoxy-1-methyl-2-naphthaldehyde possesses a LogP of 2.97 and PSA of 26.30 Ų , representing a significant lipophilicity increase over the demethylated analogue 7-methoxy-2-naphthaldehyde (CAS 5665-23-6; MW 186.21, predicted BP 340.2°C) and a PSA increase of 9.23 Ų over 1-methyl-2-naphthaldehyde (CAS 35699-45-7; PSA 17.07 Ų, MW 170.21, MP 44–46°C) [1][2]. The computed boiling point of the target compound (356.0°C at 760 mmHg) is approximately 16°C higher than that of 7-methoxy-2-naphthaldehyde (340.2°C) , consistent with the additional methyl group increasing molecular weight and van der Waals surface area.

Physicochemical profiling Lipophilicity Chromatographic retention Formulation pre-screening

Regioisomeric Specificity vs. 6-Methoxy-5-methyl-2-naphthaldehyde

7-Methoxy-1-methyl-2-naphthaldehyde and 6-methoxy-5-methyl-2-naphthaldehyde (CAS 5665-07-6) are constitutional isomers sharing the identical molecular formula (C13H12O2) and molecular weight (200.23), yet their substitution patterns are non-equivalent: the target compound places the methoxy group at C-7 and methyl at C-1 relative to the C-2 aldehyde, whereas the 6-methoxy-5-methyl isomer positions both substituents on the opposite ring . Both compounds have a calculated LogP of approximately 2.97 . However, the electronic effect of the 7-methoxy group on the C-2 aldehyde differs from that of a 6-methoxy group due to resonance pathway differences through the naphthalene π-system. Published SAR on naphthalenic melatonin ligands demonstrates that the 7-methoxy position is critical for MT1/MT2 receptor affinity; shifting the methoxy group modulates both receptor subtype selectivity and intrinsic efficacy [1]. Although no direct head-to-head pharmacological comparison exists for these two specific aldehydes, the demonstrated sensitivity of biological target recognition to methoxy position in the naphthalene series implies that these isomers are not functionally interchangeable as synthetic intermediates for receptor-targeted compound libraries.

Regioselective synthesis Naphthalene substitution pattern Medicinal chemistry building blocks Structure-activity relationship

Aldehyde Position and ALDH Isozyme Substrate Kinetics

The isomeric naphthaldehydes 7-methoxy-1-naphthaldehyde (MONAL-71, CAS 27703-92-0) and 6-methoxy-2-naphthaldehyde (MONAL-62) have been directly compared as fluorogenic substrates for human ALDH isozymes. MONAL-62 (2-naphthaldehyde scaffold) is oxidized by both class I (cytosolic) and class III (salivary) ALDH, whereas MONAL-71 (1-naphthaldehyde scaffold) is oxidized only by class I ALDH — demonstrating that the aldehyde ring position confers isozyme selectivity [1][2]. For the class I ALDH in human liver homogenate, MONAL-62 exhibited a Km < 0.03 µM, compared to Km = 0.85 µM for MONAL-71, representing a >28-fold difference in apparent substrate affinity [2]. Although 7-methoxy-1-methyl-2-naphthaldehyde itself has not been directly kinetically characterized against purified ALDH isozymes, its 2-naphthaldehyde scaffold with a 7-methoxy substituent structurally aligns it with the MONAL-62 series (2-naphthaldehyde core, methoxy substituent), predicting class I and class III dual recognition. The additional 1-methyl group would be expected to modulate Km and Vmax relative to MONAL-62 through steric effects on the aldehyde carbonyl accessibility.

Aldehyde dehydrogenase assay Fluorogenic substrate Enzyme kinetics Isozyme selectivity

Commercial Purity Grade Differentiation vs. Analogues

Commercially sourced 7-methoxy-1-methyl-2-naphthaldehyde is available at 97% purity (standard research grade) and 99% HPLC purity (pharmaceutical intermediate grade) from multiple suppliers . This purity specification compares favorably with the positional isomer 4-methoxy-2-methyl-1-naphthaldehyde (CAS 2760378-85-4), which is listed at ≥95% purity by its primary supplier . The 2–4% absolute purity differential between these C13H12O2 isomers may appear modest but becomes significant in multi-step synthesis where impurity carry-through at each step reduces final active pharmaceutical ingredient (API) yield and complicates purification. In the context of agomelatine synthesis, where 7-methoxy-naphthalene-1-carbaldehyde (a closely related intermediate) has been the subject of multiple industrial process patents specifically aimed at improving purity and yield [1], the availability of the 1-methyl analogue at 99% HPLC grade supports its use as a building block in medicinal chemistry campaigns requiring high-purity aldehyde intermediates for condensation, reductive amination, or Wittig reactions.

Synthetic intermediate procurement Purity specification GMP starting material Process chemistry

Steric and Conformational Impact of the 1-Methyl Peri-Interaction

The presence of a methyl group at the 1-position of 7-methoxy-1-methyl-2-naphthaldehyde introduces a steric peri-interaction with the adjacent 2-aldehyde group that is absent in 7-methoxy-2-naphthaldehyde (no 1-substituent) and 1-methyl-2-naphthaldehyde (no 7-methoxy). Pozharskii's comprehensive review of naphthaldehyde chemistry documents that peri-interactions involving the aldehyde group in the α-position of naphthalenes significantly influence both the conformational equilibrium of the formyl group (in-plane vs. out-of-plane torsion) and the reactivity of the carbonyl toward nucleophilic attack [1]. The 1-methyl group is expected to increase the rotational barrier of the 2-formyl group, potentially altering the aldehyde's electrophilicity and stereochemical outcome in condensation reactions with amines (Schiff base formation), hydrazines, or carbon nucleophiles. This steric effect is structurally corroborated by the SMILES string Cc1c(ccc2c1cc(cc2)OC)C=O, which places the methyl (C) and aldehyde (C=O) on adjacent ring carbons . No X-ray crystal structure of the target compound has been reported; however, analogous 1-methyl-2-naphthaldehyde derivatives are known to exhibit restricted rotation of the formyl group in NMR studies at ambient temperature [1].

Peri-interaction Conformational analysis Aldehyde reactivity X-ray crystallography

Evidence-Backed Applications in Medicinal Chemistry and Assay Development


Melatonin Receptor Ligand Library Synthesis

The 7-methoxy-1-methyl substitution pattern of this aldehyde directly mirrors the pharmacophoric elements of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) with the addition of a methyl group at C-1. The aldehyde at C-2 provides a reactive handle for Horner-Wadsworth-Emmons olefination or reductive amination to install the ethylacetamide side chain characteristic of naphthalenic melatonin agonists. Published SAR demonstrates that the 7-methoxy group is essential for high-affinity MT1/MT2 receptor binding (its deletion converts agonists to antagonists), while modifications at C-1 and C-3 can modulate MT1/MT2 selectivity and 5-HT2C antagonist potency [1][2]. Researchers synthesizing agomelatine analogues with C-1 methyl substitution for steric modulation of receptor subtype selectivity should prioritize this compound over 7-methoxy-2-naphthaldehyde (lacks C-1 methyl) or 1-methyl-2-naphthaldehyde (lacks 7-methoxy, which eliminates MT1/MT2 agonist activity).

Fluorogenic ALDH Probe Development for Dual Isozyme Detection

The 2-naphthaldehyde scaffold with a 7-methoxy substituent has been validated as a dual class I/III ALDH fluorogenic substrate architecture (MONAL-62 precedent: class I Km < 0.03 µM, class III Km = 0.24 µM) [3]. The isomeric 1-naphthaldehyde scaffold (MONAL-71) is restricted to class I ALDH only, making the 2-naphthaldehyde core the preferred choice for broad-spectrum ALDH activity detection. The additional 1-methyl group in this compound is predicted to modulate substrate Km through steric effects on carbonyl accessibility, potentially yielding a derivative with intermediate kinetics between MONAL-62 and MONAL-71. This compound is suitable for structure-kinetics relationship studies aimed at developing ALDH isozyme-selective fluorogenic probes for tissue-specific ALDH activity measurement in human biopsy specimens, where class I (liver) vs. class III (stomach, saliva, cornea) ALDH distribution is clinically relevant for alcohol metabolism phenotyping and cancer chemoresistance (cyclophosphamide detoxification) assessment [3][4].

Antioxidant Naphthaldehyde Derivative Synthesis

Studies on natural and synthetic naphthalene derivatives from Diospyros species have established that methylation of hydroxyl/methoxy substituents on the naphthalene ring system significantly modulates antioxidant activity: methylation slightly increases ABTS•+ radical scavenging but significantly decreases DPPH radical scavenging, reducing power, and cytotoxic activity against HT-29 colon cancer cells [5]. Naphthaldehyde derivatives bearing methoxy and methyl substituents at defined positions have also demonstrated anti-tobacco mosaic virus (anti-TMV) activity with inhibition rates of 30.2–34.6% in naturally occurring analogues [6]. While 7-methoxy-1-methyl-2-naphthaldehyde itself has not been directly screened in antioxidant or antiviral assays, its defined substitution pattern makes it a suitable starting material for synthesizing a focused library of Schiff base, hydrazone, or chalcone derivatives for systematic antioxidant SAR studies, where the individual contributions of the 7-methoxy, 1-methyl, and 2-imine/2-alkene functionalities can be deconvoluted.

High-Purity Pharmaceutical Intermediate for cGMP Synthesis

The availability of this compound at 99% HPLC purity (pharmaceutical intermediate grade) , combined with its defined substitution pattern that pre-installs both the 7-methoxy (pharmacophoric for melatonin receptor binding) and 1-methyl (steric handle for receptor subtype selectivity modulation) groups, positions it as a strategic late-stage intermediate for naphthalenic drug candidate synthesis. The compound's calculated boiling point of 356°C supports distillative purification if needed, and its 2-aldehyde position is orthogonal to the 1-position functionalization typical of agomelatine-type molecules (where the C-1 ethylacetamide chain is introduced via the aldehyde). Industrial process patents for the closely related 7-methoxy-naphthalene-1-carbaldehyde emphasize the criticality of aldehyde intermediate purity for achieving pharmaceutical-grade API in the agomelatine synthesis route [7]; the 99% HPLC grade of this C-1 methyl analogue meets analogous quality benchmarks for process chemistry campaigns.

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